1,2-Dimethylanthraquinone
CAS No.: 3285-98-1
Cat. No.: VC16113753
Molecular Formula: C16H12O2
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3285-98-1 |
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Molecular Formula | C16H12O2 |
Molecular Weight | 236.26 g/mol |
IUPAC Name | 1,2-dimethylanthracene-9,10-dione |
Standard InChI | InChI=1S/C16H12O2/c1-9-7-8-13-14(10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-8H,1-2H3 |
Standard InChI Key | GNRPVZNNVOGXHD-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C |
Introduction
1,2-Dimethylanthraquinone is an organic compound belonging to the anthraquinone family, characterized by its three-ring structure with two carbonyl groups at the 9 and 10 positions. It features two methyl groups attached to the anthraquinone skeleton at the 1 and 2 positions. This compound is known for its chemical and physical properties, which make it useful in various industrial applications.
Synthesis and Applications
1,2-Dimethylanthraquinone can be synthesized through various methods, including the alkylation of anthraquinone. Its applications are diverse, ranging from dye manufacturing to organic synthesis intermediates.
Synthesis Methods
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Alkylation of Anthraquinone: This involves the reaction of anthraquinone with methylating agents to introduce methyl groups at the 1 and 2 positions.
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Friedel-Crafts Acylation: Although less common for this specific compound, it can be used as a general approach for modifying anthraquinones.
Industrial Applications
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Dye Manufacturing: Anthraquinone derivatives are often used in the production of dyes due to their vibrant colors and stability.
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Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Biological Activities
While specific biological activities of 1,2-dimethylanthraquinone are less documented compared to other anthraquinones, the anthraquinone family as a whole exhibits a range of biological properties, including antimicrobial and anticancer activities.
Potential Biological Activities
QSAR Methodology
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Descriptor Development: New descriptors can be developed to better predict the activity of anthraquinones.
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Regression Analysis: Used to establish mathematical models correlating structure with activity.
Comparison with Other Anthraquinones
Different substitution patterns on the anthraquinone skeleton can significantly affect the chemical and biological properties of these compounds.
Comparison Table
Compound Name | Substitution Pattern | Biological Activity |
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1,2-Dimethylanthraquinone | Methyl groups at positions 1 and 2 | Limited data available |
1,4-Dimethylanthraquinone | Methyl groups at positions 1 and 4 | Exhibits anticancer and antimicrobial activities |
1-Methylanthraquinone | Methyl group at position 1 | Less steric hindrance, potential for different reactivity |
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